

Comparative Proteomic Analysis of VZ185 and cis-VZ185: A Guide for Researchers

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For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the proteomic effects of VZ185 and its inactive diastereomer, **cis-VZ185**. The experimental data herein demonstrates the potent and selective degradation of BRD7 and BRD9 by VZ185, a proteolysis-targeting chimera (PROTAC).

VZ185 is a VHL-based PROTAC designed to induce the degradation of the bromodomain-containing proteins BRD7 and BRD9, which are subunits of the BAF/PBAF chromatin remodeling complexes.[1][2][3] Its counterpart, **cis-VZ185**, serves as a crucial negative control. While possessing a comparable affinity for the BRD7/9 bromodomains, **cis-VZ185** is incapable of recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thus preventing protein degradation.[1][2][3] This fundamental difference in their mechanism of action is key to understanding their distinct proteomic profiles.

Quantitative Proteomic Data Summary

Global proteomic analyses have been conducted to assess the selectivity of VZ185-induced degradation. The following tables summarize the key findings from these experiments.

Table 1: Proteomic Analysis in RI-1 Cells



Treatment Group	Number of Proteins Quantified	Significantly Downregulated Proteins	Experimental Conditions
VZ185 (100 nM)	6,273	BRD7, BRD9	4-hour treatment
cis-VZ185 (100 nM)	6,273	None	4-hour treatment
DMSO (Vehicle)	6,273	None	4-hour treatment

Data sourced from multiplexed isobaric tagging mass spectrometry experiments.[1][2][4]

Table 2: Proteomic Analysis in Kelly Cells

Treatment Group	Number of Proteins Quantified	Significantly Downregulated Proteins	Experimental Conditions
VZ185 (0.1 μM)	7,742	BRD7, BRD9	5-hour treatment

Data sourced from label-free quantification with the diaPASEF workflow.[1][2]

The data clearly indicates that VZ185 selectively degrades BRD7 and BRD9.[1] In contrast, cis-VZ185 treatment does not lead to the depletion of any proteins, confirming its role as a non-degrading control.[1][2] Further studies have shown that other bromodomain-containing proteins and subunits of the BAF/PBAF complexes remain unaffected by VZ185 treatment.[1][2]

Experimental Protocols

To ensure the reproducibility of these findings, detailed methodologies for the key experiments are provided below.

Multiplexed Isobaric Tagging Mass Spectrometry Proteomics in RI-1 Cells

 Cell Culture and Treatment: RI-1 cells were cultured in appropriate media and treated in triplicate with either DMSO (vehicle control), 100 nM VZ185, or 100 nM cis-VZ185 for 4



hours.[1][2][4]

- Cell Lysis and Protein Digestion: Following treatment, cells were harvested and lysed. The protein concentration was determined, and proteins were digested into peptides using an appropriate enzyme (e.g., trypsin).
- Isobaric Tagging: The resulting peptide mixtures were labeled with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed analysis.
- LC-MS/MS Analysis: The labeled peptides were separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
- Data Analysis: The MS/MS data was processed using a suitable software suite to identify
 and quantify proteins. Statistical analysis was performed to identify proteins with statistically
 significant changes in abundance between the treatment groups.[1]

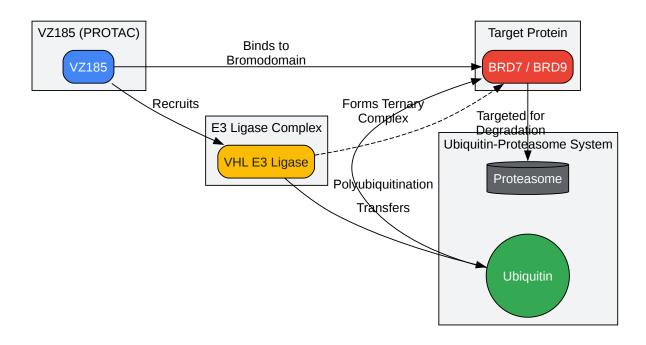
Label-Free Quantitative Proteomics (diaPASEF) in Kelly Cells

- Cell Culture and Treatment: Kelly neuroblastoma cells were treated with 0.1 μ M VZ185 for 5 hours.[1][2]
- Sample Preparation: Whole-cell protein extracts were prepared.
- LC-MS/MS Analysis (diaPASEF): The protein samples were analyzed using a data-independent acquisition method with parallel accumulation-serial fragmentation (diaPASEF).
 [1][2]
- Data Analysis: The acquired data was analyzed using a label-free quantification workflow.
 Statistical analysis, such as a moderated t-test, was used to identify proteins that were significantly downregulated in response to VZ185 treatment.[2]

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams have been generated.

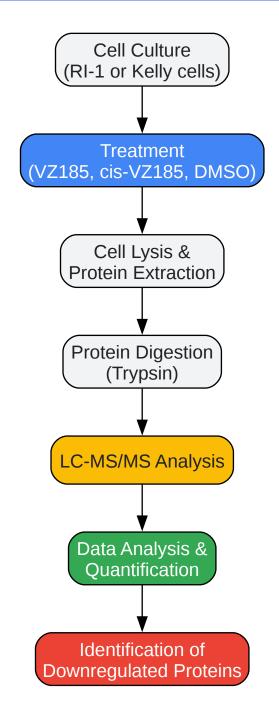




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Caption: Mechanism of action for VZ185-induced degradation of BRD7/BRD9.





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